molecular formula C11H15N3S B13313092 [(1-Methyl-1H-pyrazol-5-yl)methyl][2-(thiophen-2-yl)ethyl]amine

[(1-Methyl-1H-pyrazol-5-yl)methyl][2-(thiophen-2-yl)ethyl]amine

Cat. No.: B13313092
M. Wt: 221.32 g/mol
InChI Key: CVTHQXFSMVSFBH-UHFFFAOYSA-N
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Description

[(1-Methyl-1H-pyrazol-5-yl)methyl][2-(thiophen-2-yl)ethyl]amine is a heterocyclic compound that features both pyrazole and thiophene moieties. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Methyl-1H-pyrazol-5-yl)methyl][2-(thiophen-2-yl)ethyl]amine typically involves the reaction of 1-methyl-1H-pyrazole with 2-(thiophen-2-yl)ethylamine. One common method includes the use of ethanol as a solvent and sodium bicarbonate as a base. The reaction is carried out at low temperatures to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

[(1-Methyl-1H-pyrazol-5-yl)methyl][2-(thiophen-2-yl)ethyl]amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like lithium aluminum hydride can be used.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

[(1-Methyl-1H-pyrazol-5-yl)methyl][2-(thiophen-2-yl)ethyl]amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [(1-Methyl-1H-pyrazol-5-yl)methyl][2-(thiophen-2-yl)ethyl]amine involves its interaction with various molecular targets. The pyrazole and thiophene rings can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, contributing to the compound’s therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1-Methyl-1H-pyrazol-5-yl)methyl][2-(thiophen-2-yl)ethyl]amine is unique due to the combination of pyrazole and thiophene moieties in a single molecule. This dual functionality allows it to interact with a broader range of biological targets, enhancing its potential as a versatile bioactive compound.

Properties

Molecular Formula

C11H15N3S

Molecular Weight

221.32 g/mol

IUPAC Name

N-[(2-methylpyrazol-3-yl)methyl]-2-thiophen-2-ylethanamine

InChI

InChI=1S/C11H15N3S/c1-14-10(4-7-13-14)9-12-6-5-11-3-2-8-15-11/h2-4,7-8,12H,5-6,9H2,1H3

InChI Key

CVTHQXFSMVSFBH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)CNCCC2=CC=CS2

Origin of Product

United States

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